N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, propyl chain, and a diethylaminoethyl carboxamide side chain.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-4-10-22-17(24)14-8-7-13(12-15(14)20-18(22)25)16(23)19-9-11-21(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLNLIEYIQNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(CC)CC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that it may have a similar target to hycanthone, a related compound. Hycanthone is known to inhibit P-glycoprotein 1 , a protein that pumps foreign substances out of cells and is involved in multi-drug resistance.
Mode of Action
It is suggested that it may inhibit post-radiation dna repair in tumor cells. The ability to inhibit AP endonuclease and topoisomerase II probably accounts for the specific DNA repair inhibition in irradiated cells.
Biochemical Pathways
It is suggested that it may affect the pathways involved in dna repair and cell cycle regulation, given its potential role in inhibiting post-radiation dna repair.
Pharmacokinetics
It is suggested that it may have good oral bioavailability and distribution, given its structural similarity to other compounds with these properties.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
This compound is characterized by a thioxo group and a tetrahydroquinazoline backbone, which are significant for its biological activity.
This compound has been studied for its ability to inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer)
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity.
Induction of Apoptosis
The compound has been shown to induce apoptosis through the following mechanisms:
- Activation of Caspases : Increased levels of active caspases were observed in treated cells.
- Mitochondrial Dysfunction : The compound caused a decrease in mitochondrial membrane potential, leading to cell death.
- ROS Generation : Elevated reactive oxygen species (ROS) levels were noted, contributing to oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound against several human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.0 | Topo II inhibition |
| MCF-7 | 6.5 | Apoptosis induction |
| HCT116 | 7.0 | ROS generation |
The study concluded that the compound could serve as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ZINC000020117031: 3-(2-Methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
This compound shares the tetrahydroquinazoline core and carboxamide side chain with the target molecule but differs in substituents:
- Substituents: A methoxyethyl group at position 3 and a morpholinylethyl side chain instead of diethylaminoethyl.
- Binding Affinity : Molecular docking studies reveal a docking score of −41.207, indicating strong interaction with HSP40/JDP, a molecular chaperone implicated in cancer cell migration .
- Functional Implications : The morpholine moiety may enhance solubility, while the methoxy group could influence steric interactions with target proteins.
Quinazoline Derivatives with Varied Substituents
A patent () describes N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide, which lacks the thioxo group but includes dimethoxy and tetrahydrofuran-carboxamide groups. Key differences include:
- Bioactivity : The dimethoxy groups enhance binding to kinase domains, while the tetrahydrofuran-carboxamide side chain improves metabolic stability .
1,3,4-Thiadiazole Carboxamides
Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () feature a thiadiazole ring instead of tetrahydroquinazoline.
- Activity : Thiadiazoles exhibit antimicrobial and antitumor properties but lack the conformational flexibility of the tetrahydroquinazoline core .
- Synthesis : Cyclization with iodine and triethylamine contrasts with the thio-mediated routes used for tetrahydroquinazolines.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects: The diethylaminoethyl group in the target compound likely enhances membrane permeability compared to the morpholinylethyl group in ZINC000020117031, which prioritizes solubility .
- Thioxo Group Role : The thioxo moiety in the target compound may facilitate covalent or polar interactions with cysteine-rich domains in proteins, a feature absent in dimethoxyquinazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
